Fgfr4-IN-5

概要

説明

FGFR4-IN-5は、線維芽細胞増殖因子受容体4 (FGFR4)を標的とする低分子阻害剤です。FGFR4は、細胞増殖、分化、遊走、生存など、さまざまな細胞プロセスに関与するチロシンキナーゼ受容体です。 FGFR4の異常な活性化は、いくつかの種類の癌に関与しているため、癌治療の有望な標的となっています .

準備方法

合成経路と反応条件: FGFR4-IN-5の合成には、特定の化学反応による主要な中間体の形成を含む複数のステップが含まれます。 温度、溶媒、触媒などの反応条件は、高収率と純度を実現するために慎重に最適化されています .

工業的製造方法: this compoundの工業的製造には、ラボでの合成をより大規模に拡大することが含まれます。これには、工業用グレードの機器を使用し、厳格な品質管理基準に従う必要があります。 このプロセスには、最終製品の一貫性と品質を確保するために、連続フロー反応器、自動合成プラットフォーム、高度な精製技術が含まれる場合があります .

化学反応の分析

反応の種類: FGFR4-IN-5は、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を形成することができます。

還元: 還元反応は、化合物上の官能基を修飾するために使用できます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(水素化ホウ素ナトリウムなど)、およびさまざまな求核剤(置換反応用)が含まれます。 pH、温度、溶媒の選択などの反応条件は、目的の結果を達成するために重要です .

生成される主要な生成物: これらの反応から生成される主要な生成物には、生物学的活性が向上または変化したthis compoundの修飾された誘導体が含まれます。 これらの誘導体は、FGFR4を阻害する効果と潜在的な治療的用途について頻繁に試験されています .

4. 科学研究の用途

This compoundは、次のような幅広い科学研究の用途があります。

化学: FGFR4阻害剤の構造活性相関を研究するためのツール化合物として使用されます。

生物学: 細胞プロセスにおけるFGFR4の役割を調査するために、細胞ベースのアッセイで使用されます。

医学: FGFR4シグナル伝達の異常が見られる癌の治療のための潜在的な治療薬として探求されています。

科学的研究の応用

Colorectal Cancer

A study investigated the role of FGFR4 in colorectal cancer and found that silencing FGFR4 significantly reduced cell viability and induced apoptosis. The combination of FGFR4 inhibition with 5-FU or oxaliplatin resulted in a synergistic effect, enhancing the apoptotic response in colorectal cancer cell lines .

Ovarian Cancer

In ovarian cancer models, targeting FGFR4 with specific inhibitors like Fgfr4-IN-5 led to decreased tumor growth and increased apoptosis. The study utilized FGFR4-specific small interfering RNAs (siRNAs) to demonstrate that downregulation of FGFR4 significantly inhibited cell proliferation and invasiveness while promoting apoptosis .

Prostate Cancer

Research has indicated that the FGFR4 G388R polymorphism is associated with an elevated risk of prostate cancer. Inhibiting FGFR4 in prostate cancer models has shown promise in reducing tumor aggressiveness and improving patient outcomes .

Comprehensive Data Tables

作用機序

FGFR4-IN-5は、FGFR4のATP結合部位に結合することによって効果を発揮し、それによってそのキナーゼ活性を阻害します。この阻害は、下流のシグナル伝達分子のリン酸化を阻止し、細胞増殖と生存に関与する経路の抑制につながります。 この化合物はFGFR4を特異的に標的とするため、線維芽細胞増殖因子受容体ファミリーの他のメンバーに対するオフターゲット効果が最小限に抑えられます .

類似の化合物:

BLU9931: 類似の作用機序を持つ選択的なFGFR4阻害剤。

エルダフィニチブ: FGFR4を含む複数の線維芽細胞増殖因子受容体を標的とする汎FGFR阻害剤。

クルクミン: FGFR4と上皮成長因子受容体 (EGFR) の両方を二重に阻害する天然化合物。

This compoundの独自性: this compoundは、FGFR4に対する高い選択性においてユニークであり、オフターゲット効果の可能性を減らし、治療の可能性を高めます。 その特異的な結合親和性と最適化された薬物動態特性は、癌治療におけるさらなる開発のための有望な候補としています .

類似化合物との比較

BLU9931: A selective FGFR4 inhibitor with a similar mechanism of action.

Erdafitinib: A pan-FGFR inhibitor that targets multiple fibroblast growth factor receptors, including FGFR4.

Curcumin: A natural compound with dual inhibition of FGFR4 and epidermal growth factor receptor (EGFR).

Uniqueness of FGFR4-IN-5: this compound is unique in its high selectivity for FGFR4, which reduces the likelihood of off-target effects and enhances its therapeutic potential. Its specific binding affinity and optimized pharmacokinetic properties make it a promising candidate for further development in cancer therapy .

生物活性

Fgfr4-IN-5 is a selective inhibitor targeting the fibroblast growth factor receptor 4 (FGFR4), which plays a significant role in various biological processes, particularly in cancer biology. This article discusses the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

Overview of FGFR4

FGFR4 is part of the fibroblast growth factor receptor family, which includes four members (FGFR1-4). FGFRs are involved in critical cellular processes such as proliferation, differentiation, and migration. FGFR4 is particularly noted for its role in oncogenesis and tumor progression, especially in colorectal cancer (CRC) and intrahepatic cholangiocarcinoma (iCCA) .

This compound inhibits FGFR4 signaling pathways that are crucial for tumor cell survival and proliferation. The inhibition leads to:

- Decreased Cell Proliferation : Studies have shown that silencing FGFR4 results in reduced proliferation rates in various cancer cell lines .

- Induction of Apoptosis : Inhibition of FGFR4 has been linked to the activation of apoptotic pathways, notably through the regulation of anti-apoptotic proteins such as Bcl-2 .

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound treatment leads to increased expression of epithelial markers like E-cadherin and decreased expression of mesenchymal markers (Snail and Twist), reversing the EMT process .

In Vitro Studies

In vitro studies demonstrate the effectiveness of this compound against various cancer types:

- Colorectal Cancer : Treatment with this compound significantly reduced cell viability in CRC cell lines. The combination with standard chemotherapy agents like 5-FU and oxaliplatin showed synergistic effects, enhancing apoptosis .

| Cell Line | IC50 (this compound) | Apoptosis Induction (%) |

|---|---|---|

| HCT116 | 12 µM | 45 |

| RKO | 15 µM | 50 |

| LS174T | 10 µM | 40 |

In Vivo Studies

Animal models have supported the findings from in vitro studies:

- Tumor Growth Inhibition : In vivo experiments using nude mice demonstrated that FGFR4 knockdown or inhibition with this compound led to a significant reduction in tumor size compared to control groups .

Clinical Implications

The biological activity of this compound suggests its potential as a therapeutic agent:

- Targeting Drug Resistance : FGFR4 has been implicated in chemo-resistance mechanisms. Combining this compound with traditional chemotherapeutics may overcome resistance observed in CRC patients .

Potential Applications

The selective inhibition of FGFR4 by this compound presents several potential applications:

- Colorectal Cancer Therapy : Given its role in CRC progression, this compound could serve as a novel therapeutic option, particularly for patients exhibiting high FGFR4 expression.

- Combination Therapies : Its efficacy when combined with existing chemotherapeutics opens avenues for improving treatment outcomes in resistant cancers.

- Biomarker Development : The association between FGFR4 expression levels and patient prognosis highlights its potential as a biomarker for stratifying patients who may benefit from targeted therapies.

特性

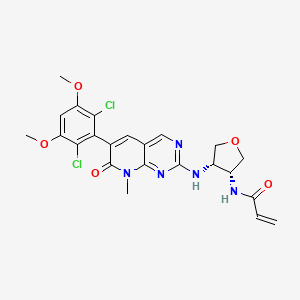

IUPAC Name |

N-[(3R,4S)-4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2N5O5/c1-5-17(31)27-13-9-35-10-14(13)28-23-26-8-11-6-12(22(32)30(2)21(11)29-23)18-19(24)15(33-3)7-16(34-4)20(18)25/h5-8,13-14H,1,9-10H2,2-4H3,(H,27,31)(H,26,28,29)/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJVLVUPDVUSMA-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C(=CC(=C3Cl)OC)OC)Cl)NC4COCC4NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C(=CC(=C3Cl)OC)OC)Cl)N[C@@H]4COC[C@@H]4NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23Cl2N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。